molecular formula C22H31FN6O2 B10759016 (2s,3s)-3-Amino-4-[(3s)-3-Fluoropyrrolidin-1-Yl]-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-5-Ylcyclohexyl)butanamide

(2s,3s)-3-Amino-4-[(3s)-3-Fluoropyrrolidin-1-Yl]-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-5-Ylcyclohexyl)butanamide

Cat. No.: B10759016
M. Wt: 430.5 g/mol
InChI Key: ZPWDKZWKUOYOHA-AJHRRDMJSA-N
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Description

(2S,3S)-3-Amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-5-ylcyclohexyl)butanamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluoropyrrolidine ring, a triazolopyridine moiety, and a butanamide backbone, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-5-ylcyclohexyl)butanamide involves multiple steps, including the formation of the triazolopyridine ring and the incorporation of the fluoropyrrolidine moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions to form the triazolopyridine ring . The reaction is typically performed at 140°C, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The process can be scaled up to produce significant quantities of the compound, ensuring consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-5-ylcyclohexyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of new compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-3-amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-5-ylcyclohexyl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-5-ylcyclohexyl)butanamide involves its interaction with specific molecular targets. The triazolopyridine moiety may bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-3-amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-(trans-4-[1,2,4]triazolo[1,5-a]pyridin-5-ylcyclohexyl)butanamide apart is its specific combination of functional groups. The presence of the fluoropyrrolidine ring and the triazolopyridine moiety provides unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H31FN6O2

Molecular Weight

430.5 g/mol

IUPAC Name

(2S,3S)-3-amino-4-[(3S)-3-fluoropyrrolidin-1-yl]-N,N-dimethyl-4-oxo-2-[4-([1,2,4]triazolo[1,5-a]pyridin-5-yl)cyclohexyl]butanamide

InChI

InChI=1S/C22H31FN6O2/c1-27(2)21(30)19(20(24)22(31)28-11-10-16(23)12-28)15-8-6-14(7-9-15)17-4-3-5-18-25-13-26-29(17)18/h3-5,13-16,19-20H,6-12,24H2,1-2H3/t14?,15?,16-,19-,20-/m0/s1

InChI Key

ZPWDKZWKUOYOHA-AJHRRDMJSA-N

Isomeric SMILES

CN(C)C(=O)[C@@H](C1CCC(CC1)C2=CC=CC3=NC=NN32)[C@@H](C(=O)N4CC[C@@H](C4)F)N

Canonical SMILES

CN(C)C(=O)C(C1CCC(CC1)C2=CC=CC3=NC=NN32)C(C(=O)N4CCC(C4)F)N

Origin of Product

United States

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